Product packaging for Fmoc-D-Lys(Mmt)-OH(Cat. No.:CAS No. 2044710-18-9)

Fmoc-D-Lys(Mmt)-OH

Cat. No.: B6330365
CAS No.: 2044710-18-9
M. Wt: 640.8 g/mol
InChI Key: CTYHQVFFQRDJSN-KXQOOQHDSA-N
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Description

Significance of Modified Amino Acids in Peptide Synthesis Research

The incorporation of modified amino acids into peptide chains is a powerful tool for tailoring the properties and functionalities of the resulting peptides. abyntek.com These modifications can range from simple alterations, such as N-terminal acetylation or C-terminal amidation to stabilize peptides, to the inclusion of non-proteinogenic amino acids with unique side chains. bachem.com Such alterations can enhance a peptide's stability against enzymatic degradation, improve its solubility, and modulate its biological activity and specificity. abyntek.com

Modified amino acids are instrumental in several areas of peptide research:

Enhanced Stability: Introducing non-natural amino acids, like D-amino acids, or modifying the peptide backbone can make peptides more resistant to proteases, prolonging their half-life in biological systems. abyntek.combachem.com

Structural Constraints: Cyclization of peptides, often achieved by forming a bond between the side chains of two amino acids, can lock the peptide into a specific conformation, which can lead to increased receptor affinity and selectivity. abyntek.com

Functionalization: Amino acids can be modified to carry specific functionalities, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, for applications in diagnostics, bioassays, and targeted drug delivery. abyntek.comiris-biotech.de

Mimicking Post-Translational Modifications: Peptides can be synthesized with modifications that mimic natural post-translational modifications (PTMs) like phosphorylation, glycosylation, and methylation. This is crucial for studying the roles of PTMs in protein function and signaling pathways. abyntek.comsigmaaldrich.com

Historical Context of Lysine (B10760008) Side-Chain Protection in Peptide Chemistry

The challenge of selectively modifying the ε-amino group of lysine has been a long-standing issue in peptide chemistry. Early methods in solution-phase peptide synthesis utilized protecting groups like the carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932. nih.gov With the advent of SPPS, developed by Robert Bruce Merrifield, the need for a wider range of protecting groups with different lability characteristics became apparent. nih.gov

The initial SPPS strategies were based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, where relative acidolysis was used to differentiate between the temporary Nα-Boc group and the more stable benzyl-based side-chain protecting groups. nih.gov The introduction of the Fmoc group by Carpino in the 1970s marked a significant shift towards milder synthesis conditions. nih.gov

In the context of Fmoc/tBu-based SPPS, the development of orthogonal protecting groups for the lysine side chain was a major advancement. These groups needed to be stable to the basic conditions used for Fmoc removal (e.g., piperidine) and labile to conditions that would not cleave the tBu-based protecting groups or the peptide from the resin. acs.org This led to the development of several protecting groups, including:

Boc: Requires strong acid for removal, not orthogonal in the Fmoc/tBu strategy. chempep.com

Alloc (allyloxycarbonyl): Removable with palladium catalysts, offering true orthogonality. kohan.com.twchempep.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable with hydrazine, providing another orthogonal protection scheme. iris-biotech.depeptide.com

Trityl-based groups (Trt, Mtt, Mmt): These groups are acid-labile, with their lability tunable by substitution on the phenyl rings. peptide.com The Mmt group is among the most acid-sensitive, allowing for its removal with very dilute acid (e.g., 1% TFA in DCM). sigmaaldrich.comresearchgate.net

The development of Fmoc-Lys(Mmt)-OH and its counterparts provided peptide chemists with the tools to perform increasingly complex on-resin manipulations, paving the way for the synthesis of highly sophisticated peptide structures for a wide range of applications in research and therapeutics. researchgate.netnih.gov

Physicochemical Properties of Fmoc-D-Lys(Mmt)-OH

Property Value
Chemical Name N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-((4-methoxyphenyl)diphenylmethyl)-D-lysine
Synonyms Fmoc-D-Lys(4-methoxytrityl)-OH
Molecular Formula C41H40N2O5 iris-biotech.de
Molecular Weight 640.78 g/mol iris-biotech.de
CAS Number 2044710-18-9 iris-biotech.de
Appearance White to slight yellow to beige powder

| Storage Temperature | -20°C iris-biotech.de or 2-8°C sigmaaldrich.com |

Comparison of Common Lysine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting Group Abbreviation Deprotection Conditions Orthogonality to tBu groups
tert-Butoxycarbonyl Boc Strong acid (e.g., high % TFA) chempep.com No
4-Methoxytrityl Mmt Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM) sigmaaldrich.comresearchgate.net Yes
4-Methyltrityl Mtt Mild acid (e.g., 1-2% TFA in DCM, HFIP) sigmaaldrich.compeptide.com Yes
Allyloxycarbonyl Alloc Pd(0) catalyst kohan.com.twchempep.com Yes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H40N2O5 B6330365 Fmoc-D-Lys(Mmt)-OH CAS No. 2044710-18-9

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHQVFFQRDJSN-KXQOOQHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc D Lys Mmt Oh and Its Analogs

Established Synthetic Routes for Fmoc-D-Lys(Mmt)-OH Derivatization

The synthesis of this compound is a multi-step process that hinges on the precise and sequential protection of the α- and ε-amino groups of D-lysine. A common and efficient approach involves the initial protection of the ε-amino group with the 4-methoxytrityl (Mmt) group, followed by the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

A representative synthetic pathway, analogous to the synthesis of the L-isomer with a similar protecting group, commences with the esterification of D-lysine to protect the carboxylic acid functionality. google.com The resulting D-lysine ester is then reacted with 4-methoxytrityl chloride (Mmt-Cl) in the presence of a base to selectively protect the more nucleophilic ε-amino group. Following the successful installation of the Mmt group, the ester is saponified to regenerate the free carboxylic acid. The final step involves the reaction of the α-amino group with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) to yield the desired this compound. google.com This sequence ensures high regioselectivity and provides the final product in good yield and purity.

Regioselective Protection Strategies for Lysine (B10760008) Amino Groups

The differential reactivity of the α- and ε-amino groups of lysine forms the basis for regioselective protection. The ε-amino group is generally more nucleophilic than the α-amino group, allowing for its selective protection under carefully controlled conditions. A variety of protecting groups have been developed for the ε-amino group of lysine, each with distinct lability, allowing for orthogonal deprotection strategies crucial in SPPS. iris-biotech.de

The Mmt group is a member of the trityl family of protecting groups, which also includes the trityl (Trt) and 4-methyltrityl (Mtt) groups. peptide.com These groups are characterized by their sensitivity to acidic conditions. The order of lability for these groups is generally Mmt > Mtt > Trt, with Mmt being the most acid-sensitive. peptide.com This high sensitivity allows for the removal of the Mmt group under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while other more robust acid-labile protecting groups, like tert-butoxycarbonyl (Boc), remain intact. rsc.orgnih.gov

Table 1: Comparison of Common ε-Amino Protecting Groups for Lysine in Fmoc-SPPS

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
4-MethoxytritylMmt1% TFA in DCM; AcOH/TFE/DCM (1:2:7) researchgate.netrsc.orgFmoc, Boc, tBu, Trt
4-MethyltritylMtt1% TFA in DCM; DCM/HFIP/TFE/TES researchgate.netnih.govFmoc, Boc, tBu
tert-ButoxycarbonylBocStrong acid (e.g., 95% TFA) chempep.comFmoc, Alloc, Dde
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) chemimpex.comFmoc, Boc, tBu, Mmt
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF nih.govFmoc, Boc, tBu, Mmt

Optimization of Coupling Conditions for Mmt Incorporation in SPPS

The successful incorporation of this compound into a growing peptide chain during SPPS requires optimized coupling conditions to ensure high efficiency and prevent premature cleavage of the acid-sensitive Mmt group. researchgate.net Due to the lability of the Mmt group, coupling methods that utilize strong acids should be avoided.

Base-mediated coupling reagents are generally preferred for the activation of this compound. Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) have been shown to be effective. researchgate.net Automated peptide synthesizers, such as the Liberty Blue™, can be programmed for the deprotection of the Mmt group using a solution of 2% TFA in DCM, followed by subsequent coupling of another moiety to the deprotected lysine side chain. acs.org

The on-resin deprotection of the Mmt group is a critical step for the synthesis of branched or modified peptides. The most common condition for this is treatment with a dilute solution of TFA in DCM, often with a scavenger such as triisopropylsilane (B1312306) (TIS) to quench the released Mmt cations and prevent side reactions. kumamoto-u.ac.jp Milder conditions, such as a mixture of acetic acid/trifluoroethanol/DCM (1:2:7), can also be employed for Mmt removal, which can be advantageous when even greater selectivity is required, for example, leaving an Mtt group intact. rsc.org

Comparative Analysis of Synthetic Efficiencies for this compound Production

Table 2: Exemplary Synthetic Efficiency for Fmoc-Lys(Mtt)-OH Production google.com

StepReactantsKey ReagentsReported YieldReported Purity (HPLC)
EsterificationL-Lysine HCl, MethanolConcentrated H₂SO₄Not specifiedNot specified
Mtt ProtectionL-Lysine methyl ester4-Methyltrityl chloride, BaseNot specifiedNot specified
Saponification & Fmoc ProtectionH-Lys(Mtt)-OHFmoc-OSu, Na₂CO₃82%99.0%
Overall L-Lysine HCl ~80-95% ~99%

Novel Approaches in the Synthesis of this compound and Related Lysine Derivatives

Research in peptide chemistry continues to drive the development of novel synthetic methodologies and new protecting groups for lysine to enhance synthetic efficiency and expand the repertoire of possible peptide modifications.

One area of innovation involves the development of alternative protecting groups with unique cleavage properties. For example, the trifluoroacetyl (Tfa) group has been used as a base-labile protecting group for the lysine side chain. beilstein-journals.org The use of Fmoc-Lys(Tfa)-OH allows for the selective deprotection of the ε-amino group under basic conditions, which is orthogonal to the acid-labile Mmt group. rsc.org This strategy is particularly useful when the peptide is attached to an acid-sensitive resin, and an acid-labile side-chain protecting group is required elsewhere in the sequence. beilstein-journals.org

Another innovative approach focuses on improving the properties of existing protecting groups. For instance, new variants of the Dde group, such as methyl dimethylbarbituric acid (MeDmb) and isovaleryl-dimethylbarbituric acid (ivDmb), have been developed to address the issue of "scrambling" (migration of the protecting group) that can occur with Dde during Fmoc deprotection with piperidine (B6355638). google.com These newer protecting groups exhibit enhanced stability and improved cleavage efficiency, leading to higher purity of the final peptide product. google.com

Furthermore, entirely new concepts for side-chain protection are being explored. One such example is the use of host-guest chemistry, where a molecule like 18-crown-6 (B118740) can non-covalently protect the ε-amino group of lysine through hydrogen bonding. While still in early stages of development, this approach could offer a greener alternative to traditional chemical protecting groups by minimizing the use of organic solvents and chemical reagents.

While these novel approaches may not all directly pertain to the synthesis of this compound itself, they represent the dynamic nature of the field and the ongoing quest for more efficient and versatile tools for the synthesis of complex lysine-containing peptides.

Orthogonal Protecting Group Chemistry Utilizing Fmoc D Lys Mmt Oh

Principles of Orthogonal Deprotection in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a methodical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. powdersystems.com A key principle governing the efficiency and success of SPPS is the concept of orthogonal protection. powdersystems.comiris-biotech.de This principle dictates that the various protecting groups used to mask reactive functionalities on the amino acids can be selectively removed under distinct chemical conditions without affecting other protecting groups. iris-biotech.de

In the most prevalent SPPS strategy, the Fmoc/tBu approach, two main classes of protecting groups are employed. powdersystems.commasterorganicchemistry.com The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.demasterorganicchemistry.com After each coupling step, the Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, to expose the N-terminal amine for the next coupling reaction. iris-biotech.denih.gov

Concurrently, reactive side chains of the amino acids (e.g., the ε-amino group of lysine (B10760008), the hydroxyl group of serine, or the carboxyl group of aspartic acid) are shielded by semi-permanent protecting groups. biosynth.com In the Fmoc/tBu strategy, these are typically acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). powdersystems.comiris-biotech.de These side-chain protecting groups are designed to be stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis during the final cleavage of the peptide from the resin, which is accomplished using a strong acid like trifluoroacetic acid (TFA). powdersystems.comiris-biotech.de

The orthogonality of the Fmoc (base-labile) and tBu-based (acid-labile) protecting groups is the cornerstone of this strategy, allowing for the stepwise elongation of the peptide chain without unintended side reactions. powdersystems.com Furthermore, the introduction of "super-orthogonal" protecting groups, which can be removed under even milder and more specific conditions, allows for on-resin, site-specific modifications of the peptide. iris-biotech.de The monomethoxytrityl (Mmt) group is a prime example of such a protecting group. iris-biotech.deresearchgate.net Its extreme acid lability allows for its selective removal from a lysine side chain without cleaving the tBu-based protecting groups or the peptide from the resin, thus enabling the synthesis of complex peptides with branches or other modifications at specific lysine residues. iris-biotech.deresearchgate.netresearchgate.net

Selective Cleavage of the Mmt Protecting Group in Fmoc-D-Lys(Mmt)-OH

The monomethoxytrityl (Mmt) protecting group is a key component in advanced peptide synthesis strategies due to its high acid lability. This property allows for its selective removal from the ε-amino group of a lysine residue while the peptide remains attached to the solid support and other acid-labile protecting groups, such as tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), remain intact. researchgate.net

The selective cleavage of the Mmt group is typically achieved using very dilute solutions of a strong acid in an organic solvent. A commonly used reagent system is a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.netrsc.orgpeptide.com This mildly acidic condition is sufficient to cleave the Mmt group without significantly affecting other, more robust acid-labile protecting groups or the linkage of the peptide to the resin. researchgate.net The progress of the deprotection can often be visually monitored, as the release of the Mmt cation can produce a colored solution. iris-biotech.de

Alternative reagent systems have also been developed to achieve selective Mmt deprotection. A mixture of acetic acid, trifluoroethanol (TFE), and DCM, typically in a 1:2:7 ratio, has been shown to be effective for Mmt removal. beilstein-journals.org Another reported method involves the use of 1-hydroxybenzotriazole (B26582) (HOBt) in a mixture of DCM and TFE. The choice of reagent system can depend on the specific peptide sequence and the type of resin being used. peptide.com For instance, on more hydrophobic resins, the acetic acid/TFE/DCM mixture has been found to be effective, while it may be less so on more hydrophilic resins like TentaGel. peptide.com

It is crucial to include a scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), in the deprotection cocktail. iris-biotech.depeptide.com These scavengers act to quench the highly reactive trityl cations that are liberated during the cleavage, preventing them from reattaching to the deprotected amine or reacting with sensitive amino acid residues like tryptophan. sigmaaldrich.com

While the selective deprotection of the Mmt group is a powerful tool, it is not without potential complications. One of the most common side reactions in peptide synthesis is the formation of aspartimide. This occurs when an aspartic acid residue, particularly when followed by a small amino acid like glycine, serine, or asparagine, cyclizes to form a five-membered ring. This can happen under both acidic and basic conditions. While aspartimide formation is more commonly associated with the basic conditions of Fmoc deprotection, the acidic conditions used for Mmt cleavage can also promote this side reaction, albeit to a lesser extent. peptide.com The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in Fmoc deprotection is known to catalyze aspartimide formation and should be avoided in sequences containing aspartic acid. peptide.com

To minimize aspartimide formation during peptide synthesis, several strategies can be employed. During Fmoc deprotection, the addition of HOBt to the piperidine solution can help to suppress this side reaction. peptide.com It has also been reported that adding a small amount of formic acid to the piperidine solution can be effective. peptide.com

Other potential side reactions during acid-mediated deprotection steps include the alkylation of sensitive residues like tryptophan and methionine by the carbocations generated from the cleavage of protecting groups. peptide.com The inclusion of scavengers like TIS, TES, or dithioethane (DTE) in the cleavage cocktail is essential to prevent these unwanted modifications. peptide.comsigmaaldrich.com

The utility of this compound in orthogonal peptide synthesis strategies is best understood by comparing the acid lability of the Mmt group to other commonly used acid-labile protecting groups. The general order of acid lability for trityl-based protecting groups is Mmt > Mtt > Trt. peptide.comnih.gov This hierarchy is a direct result of the electronic effects of the substituents on the trityl core. The methoxy (B1213986) group on the Mmt group is more electron-donating than the methyl group on the Mtt group, which in turn is more electron-donating than the unsubstituted phenyl rings of the Trt group. This increased electron density stabilizes the carbocation intermediate formed during acid-catalyzed cleavage, making the Mmt group the most acid-labile of the three. nih.gov

This difference in acid sensitivity allows for a "graduated acidolysis" approach, where protecting groups can be selectively removed by carefully controlling the concentration of acid. For example, the Mmt group can be cleaved with 1% TFA in DCM, conditions under which the Mtt and Trt groups are largely stable. researchgate.netrsc.orgpeptide.com The Mtt group, in turn, can be removed with slightly stronger acidic conditions, such as 1-2% TFA in DCM or a mixture of hexafluoroisopropanol (HFIP) and TFE in DCM, which still leave the more robust Trt and Boc groups intact. peptide.com The Trt and Boc groups generally require much stronger acidic conditions for removal, typically 90-95% TFA. iris-biotech.deug.edu.pl

This graduated lability provides a powerful tool for the synthesis of complex peptides. For instance, a peptide could be synthesized with a lysine residue protected with Mmt, another with Mtt, and others with Boc. The Mmt group could be selectively removed on-resin for a specific modification, followed by the selective removal of the Mtt group for a second, different modification, all while the Boc-protected residues remain shielded. The final deprotection with strong TFA would then remove all remaining acid-labile groups. nih.gov

However, it is worth noting that while theoretically sound, achieving perfect selectivity between Mmt and Mtt can sometimes be challenging in practice, as the window of acid concentration that cleaves one but not the other can be narrow. nih.gov

Interactive Table: Comparative Acid Lability of Protecting Groups

The following table provides a summary of the deprotection conditions for various acid-labile protecting groups, highlighting their relative stabilities.

Protecting GroupAbbreviationTypical Deprotection ConditionsRelative Acid Lability
MonomethoxytritylMmt1% TFA in DCM; Acetic Acid/TFE/DCM (1:2:7) rsc.orgVery High
MethyltritylMtt1-2% TFA in DCM; HFIP/TFE/DCM peptide.comHigh
TritylTrt90-95% TFA iris-biotech.deug.edu.plModerate
tert-ButyloxycarbonylBoc90-95% TFA iris-biotech.deug.edu.plModerate

Minimization of Side Reactions During Mmt Deprotection (e.g., Aspartimide Formation)

Compatibility of this compound with Diverse Resin Linkers in SPPS

The choice of resin and its associated linker is a critical aspect of SPPS, as it dictates the conditions required for the final cleavage of the peptide from the solid support and determines the C-terminal functionality of the peptide (e.g., acid or amide). This compound is compatible with a wide range of resins and linkers commonly used in Fmoc/tBu-based SPPS.

The Mmt group's high acid sensitivity allows for its selective removal without cleaving the peptide from most standard resins. For example, the Wang resin, which is commonly used for the synthesis of C-terminal carboxylic acids, requires strong TFA for cleavage, conditions under which the Mmt group would have already been removed. peptide.com Similarly, Rink Amide resins, used for the synthesis of C-terminal amides, are also cleaved with strong TFA and are therefore compatible with the use of this compound for on-resin side-chain modifications. iris-biotech.desigmaaldrich.com

However, caution must be exercised when using extremely acid-sensitive linkers, such as those on 2-chlorotrityl chloride (2-CTC) resins. beilstein-journals.org These resins are designed to be cleaved under very mild acidic conditions, which can overlap with the conditions used for Mmt deprotection. In some cases, attempts to selectively remove the Mmt or even the slightly more stable Mtt group from a peptide attached to a 2-CTC resin have resulted in premature cleavage of the peptide from the support. beilstein-journals.orgnih.gov Therefore, when using such highly acid-labile resins, it is crucial to carefully optimize the deprotection conditions to achieve the desired selectivity.

In contrast, resins that are cleaved under non-acidic conditions, such as those employing photolabile linkers or linkers cleaved by fluoride (B91410) ions, are fully compatible with the use of this compound. The orthogonality of the Mmt group's acid-lability with these alternative cleavage strategies provides an even greater degree of flexibility in the design of complex peptide synthesis routes.

Applications of Fmoc D Lys Mmt Oh in Complex Peptide Architectures

Synthesis of Branched Peptides via Lysine (B10760008) Side-Chain Functionalization

The ability to introduce branching into a peptide sequence opens up possibilities for creating multivalent molecules, which can exhibit enhanced binding affinity, altered signaling properties, or serve as carriers for multiple functional moieties. Fmoc-D-Lys(Mmt)-OH is a preferred derivative for this purpose due to the ease and selectivity of its side-chain deprotection. researchgate.netadvancedchemtech.comchempep.com

The primary methodology for using this compound in multivalent peptide conjugation involves a selective deprotection step performed on the solid support. After the linear peptide backbone is assembled using standard Fmoc-SPPS, the resin-bound peptide is treated with a dilute solution of trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). nih.gov

Commonly used deprotection cocktails for the Mmt group include:

1-2% TFA in DCM nih.govkohan.com.tw

A mixture of acetic acid/trifluoroethanol/DCM (e.g., in a 1:2:7 ratio) nih.govresearchgate.net

These mild conditions cleave the Mmt group, exposing the ε-amino group of the D-lysine residue. nih.govresearchgate.net Crucially, other protecting groups like Boc, tBu, and Trt remain intact, ensuring that only the intended lysine side-chain is available for reaction. nih.govresearchgate.net Once the amine is liberated, a second peptide chain or another molecule (such as a fluorescent tag, biotin (B1667282), or a drug molecule) can be coupled to this site, creating a branched structure. researchgate.netkohan.com.tw This process can be repeated if multiple Fmoc-Lys(Mmt)-OH residues are incorporated, allowing for the synthesis of highly complex, multivalent constructs.

Table 1: Comparison of Orthogonal Lysine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupTypical Deprotection ReagentCleavage ConditionOrthogonality Notes
Mmt (Monomethoxytrityl)1-2% TFA in DCMMildly AcidicOrthogonal to Fmoc, Boc, tBu, and most acid-labile resins. nih.govresearchgate.net Ideal for on-resin side-chain modification.
Mtt (Methyltrityl)1-2% TFA in DCM, often with scavengers (TIS)Mildly AcidicSimilar to Mmt but slightly more stable. advancedchemtech.compeptide.com Mmt is preferred where Mtt removal is sluggish. beilstein-journals.org
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-5% Hydrazine in DMFHydrazinolysisOrthogonal to acid- and base-labile groups. chempep.comiris-biotech.de Hydrazine can also cleave Fmoc, so the N-terminus is often protected during deprotection.
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ catalyst in the presence of a scavengerOrganometallicFully orthogonal to acid- and base-labile groups. peptide.comgoogle.com Requires specific palladium catalyst handling.
Boc (tert-Butoxycarbonyl)High concentration TFA (e.g., 95%)Strongly AcidicNot orthogonal for on-resin side-chain modification; cleaved during final peptide cleavage from most resins. peptide.compeptide.com

Methodologies for Multivalent Peptide Conjugation

Construction of Cyclic Peptides Utilizing Side-Chain to Side-Chain Cyclization

Peptide cyclization is a powerful strategy to constrain the peptide backbone, which can lead to a more defined three-dimensional structure. uq.edu.au This conformational rigidity often results in improved biological properties. This compound is an excellent tool for forming side-chain to side-chain lactam bridges, typically with an acidic amino acid like D-or L-aspartic acid or glutamic acid. nih.govresearchgate.net

A highly efficient method for creating cyclic peptides on a solid support involves an in situ cyclization strategy. In this approach, a linear peptide is synthesized containing both this compound and an appropriately protected acidic amino acid (e.g., Fmoc-Asp(OtBu)-OH). After the full linear sequence is assembled, both the Mmt and the tBu ester protecting groups can be removed simultaneously using a standard TFA cleavage cocktail.

A more refined strategy involves the selective, on-resin removal of the Mmt group first, using dilute TFA. researchgate.net This exposes the lysine's ε-amino group. The side-chain carboxyl group of an aspartic or glutamic acid residue is then activated using standard peptide coupling reagents (like HBTU or PyBOP), allowing it to react with the newly freed amine to form an intramolecular lactam bridge. This process is performed while the peptide remains anchored to the resin. uq.edu.au

Furthermore, specific methodologies like TFA-mediated in situ cyclization can be employed, which leverages the formation of an intermediate aspartimide structure to facilitate the cyclization process, making it a tandem deprotection and cyclization event. iris-biotech.deiris-biotech.de

Constraining a peptide's structure through side-chain to side-chain cyclization has profound effects on its conformation and, consequently, its biological activity. nih.gov

Conformational Rigidity: Linear peptides often exist as an ensemble of multiple conformations in solution. Cyclization reduces this conformational freedom, locking the peptide into a more rigid and defined structure. rsc.org This pre-organization can lower the entropic penalty of binding to a biological target, such as a receptor or enzyme. rsc.org

Increased Binding Affinity: By adopting a conformation that more closely mimics the bioactive state, cyclic peptides can exhibit significantly higher binding affinity and selectivity for their targets compared to their linear counterparts. rsc.orgresearchgate.net

Enhanced Stability: The cyclic structure provides greater resistance to degradation by exopeptidases and endopeptidases, which readily cleave linear peptides. acs.org This leads to a longer biological half-life, a crucial attribute for therapeutic peptides.

Improved Bioavailability: The conformational constraints and increased stability can sometimes lead to improved membrane permeability and oral bioavailability, although this is highly sequence-dependent. mdpi.com

Research has shown that the specific placement of the cyclic bridge (e.g., i to i+4) and the amino acids within the ring are critical for stabilizing specific secondary structures, such as α-helices or β-turns. acs.orgmarioschubert.ch The choice of D-lysine can further influence the resulting geometry and stability.

In Situ Cyclization Strategies Mediated by Mmt Deprotection

Fabrication of Template-Assembled Synthetic Proteins (TASPs) and Multiple Antigenic Peptides (MAPs)

This compound and its L-isomer are fundamental in the synthesis of highly ordered, branched macromolecular structures like Template-Assembled Synthetic Proteins (TASPs) and Multiple Antigenic Peptides (MAPs). nih.govresearchgate.netnih.gov These architectures use a core molecule, often built from lysine residues, to present multiple peptide chains in a defined spatial arrangement.

The synthesis of these structures relies on the same principles of orthogonal protection and selective deprotection. An oligolysine core is first constructed on the solid-phase resin. nih.govresearchgate.net By using Fmoc-Lys(Mmt)-OH (or its enantiomer) at the branching tiers, the Mmt groups can be selectively removed to expose multiple amine functionalities. nih.gov From these deprotected sites, identical peptide antigens (for MAPs) or different peptide domains (for TASPs) are synthesized in a stepwise manner. qyaobio.com

MAPs are particularly useful in immunology as they can elicit a strong immune response without the need for conjugation to a large carrier protein. qyaobio.com The high density of epitopes presented on the lysine core effectively cross-links B-cell receptors, leading to potent antibody production. researchgate.net TASPs, on the other hand, are used to mimic the folded structures of proteins, allowing researchers to study protein folding, structure-function relationships, and create artificial enzymes. The use of this compound provides precise control over the assembly of these complex, multivalent peptide systems. nih.govspringernature.com

Design Principles for Lysine Core-Based Assemblies

The construction of macromolecular structures from peptide monomers often relies on a central scaffold or core. Lysine, with its two primary amino groups (α- and ε-amines), is an ideal monomer for creating these branching points. upf.edu By using an orthogonally protected lysine derivative like this compound or its close analog Fmoc-L-Lys(Mtt)-OH, peptide chemists can design and synthesize highly ordered, branched structures known as peptide dendrimers or Multiple Antigenic Peptides (MAPs). nih.govnih.govlifetein.com

The fundamental design principle involves a divergent synthesis strategy using solid-phase peptide synthesis (SPPS). upf.edu The process begins by anchoring the Fmoc-protected lysine derivative to a solid support. The synthesis proceeds as follows:

First Branch Elongation: The Fmoc group on the α-amine is removed using a base (commonly piperidine), and the first peptide chain is synthesized on this free amine. upf.edu

Core Branching: After the first chain is complete, the Mmt group on the ε-amine of the initial lysine residue is selectively cleaved using a mild acid solution. sigmaaldrich.comsigmaaldrich.com This exposes the side-chain amine.

Second Branch Elongation: A second peptide chain or another orthogonally protected lysine can be coupled to this newly freed ε-amine. lifetein.com

By repeating the process of coupling additional layers of protected lysine residues, a dendritic core matrix is built up. nih.govgoogle.com This creates a scaffold with a precise number of attachment points, typically 2, 4, 8, or more branches, radiating from the lysine core. lifetein.com These structures, often referred to as lysine dendrons, serve as a template for assembling complex peptide surfaces. nih.govresearchgate.net The use of Fmoc-Lys(Mmt)-OH is particularly advantageous due to the very mild conditions required for Mmt removal, which preserves the integrity of the growing peptide chains and other protecting groups. sigmaaldrich.comsigmaaldrich.com This method has been successfully used to synthesize oligolysine cores suitable for the assembly of MAPs. nih.gov

Table 1: Orthogonal Deprotection Conditions

Protecting Group Position Cleavage Conditions Stability
Fmoc α-Amine 20% Piperidine (B6355638) in DMF Labile to base
Mmt ε-Amine 1% TFA in DCM; or AcOH/TFE/DCM (1:2:7) Extremely acid-labile; stable to base
Boc Side-chain/N-terminus ~50-95% TFA in DCM Acid-labile; stable to base and mild acid
Trt Side-chain ~1-5% TFA in DCM Acid-labile; stable to base

Directed Assembly of Epitopes using this compound

Multiple Antigenic Peptides (MAPs) are a prime example of the directed assembly of epitopes on a lysine core. nih.govlifetein.com The goal of a MAP is to present multiple copies of a specific antigenic peptide (epitope) to the immune system, thereby enhancing the immunogenic response without the need for a large carrier protein. upf.edulifetein.comresearchgate.net this compound and its L-isomer are critical for the stepwise, controlled synthesis of these constructs. nih.govupf.edu

The process leverages the design principles of lysine core-based assemblies. Once the lysine dendron has been synthesized to the desired number of branches (e.g., a tetravalent or octavalent core), the terminal Fmoc groups are removed. upf.edu The epitope sequence is then synthesized simultaneously on all the exposed amino groups of the core. upf.edu

Research has demonstrated the utility of this approach. In one study, branching was introduced into peptidic probes using Fmoc-Lys(Mtt)-OH to create multivalent displays of milk allergen epitopes. cnr.it This multimeric presentation was shown to increase the avidity of interactions with its biological target. cnr.it The selective deprotection of the Mtt/Mmt group is what directs the assembly, allowing the chemist to choose precisely where and when the branching occurs, and subsequently, where the epitopes are attached. upf.educnr.it This strategy provides a high degree of control over the final macromolecular structure, ensuring a homogenous product with a well-defined number and orientation of epitopes. researchgate.net

Generation of Peptides with Site-Specific Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the biological function of many proteins. The ability to synthesize peptides containing PTMs at specific sites is essential for studying their effects on protein structure and function. nih.gov this compound is a powerful tool for this purpose, as it allows for the selective unmasking of a single lysine side-chain within a peptide sequence for subsequent modification. sigmaaldrich.comnih.gov

The general strategy involves incorporating this compound at the desired position during standard Fmoc-based solid-phase peptide synthesis. nih.gov After the full peptide backbone has been assembled, the N-terminal α-amine is typically protected with a Boc group to prevent it from reacting during the subsequent steps. sigmaaldrich.com The resin-bound peptide is then treated with a mild acid solution sufficient to remove the Mmt group from the target lysine, while leaving all other side-chain protecting groups (like Boc, Pbf, etc.) and the resin linkage intact. sigmaaldrich.comnih.gov This exposes a single reactive amine on the lysine side-chain.

This unique reactive handle can then be used to introduce a variety of modifications. A notable example is the synthesis of ubiquitylated peptides. nih.gov Researchers have employed Fmoc-Lys(Mtt)-OH at the desired site of ubiquitylation. nih.gov Following the completion of peptide assembly, the Mtt group was selectively removed to allow for the attachment of ubiquitin or a related moiety to the ε-amino group of that specific lysine. nih.gov In another complex synthesis, Fmoc-Lys(Mmt)-OH was used to create a di-lysine platform on a resin, which was then used as a scaffold for synthesizing peptides containing other PTMs, demonstrating the versatility of this building block in creating intricately modified biomolecules. nih.gov

Table 2: Research Applications and Findings

Application Area Key Building Block Research Finding Reference
Multiple Antigenic Peptides (MAPs) Fmoc-Lys(Mtt)-OH Used to create branched lysine cores for the multivalent display of epitopes, enhancing immunogenicity. nih.gov
Directed Epitope Assembly Fmoc-Lys(Mtt)-OH Enabled the synthesis of branched peptidic probes with multiple copies of a milk allergen epitope, improving biosensor performance. cnr.it
Site-Specific Ubiquitylation Fmoc-Lys(Mtt)-OH Incorporated at a specific site to allow for selective deprotection and subsequent attachment of ubiquitin. nih.gov
Complex PTM Scaffolds Fmoc-Lys(Mmt)-OH Used to construct a di-lysine knot on a solid support for the synthesis of triple helical peptides with PTMs. nih.gov

Fmoc D Lys Mmt Oh in Bioconjugation and Chemical Biology

Site-Specific Derivatization of Peptides for Probe Integration

The primary advantage of incorporating Fmoc-D-Lys(Mmt)-OH into a peptide sequence during SPPS is the ability to perform selective chemistry on its side chain while the peptide remains attached to the solid support. After the full peptide backbone is assembled, the Mmt group can be selectively cleaved using a dilute solution of trifluoroacetic acid (TFA) (e.g., 1% TFA in dichloromethane) or other mild acid cocktails. researchgate.net This process exposes the ε-amino group of the D-lysine residue, creating a nucleophilic point for the covalent attachment of various molecular probes and functional moieties. This on-resin derivatization is highly efficient and allows for the purification of the final modified peptide in a single step after cleavage from the resin. This method is fundamental for creating multifunctional peptides for research and therapeutic applications. researchgate.netiris-biotech.de

Site-specific labeling with fluorescent dyes is a powerful technique for studying peptide localization, trafficking, and interaction with biological targets. This compound is an ideal tool for this purpose. Once the Mmt group is removed on-resin, the exposed lysine (B10760008) side-chain amine can be coupled with a carboxyl-functionalized fluorescent dye, such as rhodamine or fluorescein (B123965) derivatives, using standard amide bond formation chemistry. beilstein-journals.orgrsc.org This strategy ensures that the fluorescent probe is attached at a single, defined position, preventing the heterogeneous labeling that can occur when modifying peptides with multiple reactive sites in solution. This precise placement minimizes the risk of the dye interfering with the peptide's biological activity. beilstein-journals.org Research has demonstrated this modular, solid-phase approach for producing fluorescent lysine-based constructs for sensing applications. rsc.org

Examples of Fluorescent Probes Used in Conjunction with Lysine Derivatization

Probe/Dye FamilyCommon DerivativeTypical ApplicationReference
Rhodamine5-carboxytetramethylrhodamine (5-CO₂H-TAMRA)Fluorescence Resonance Energy Transfer (FRET) studies, cellular imaging rsc.org
Fluorescein3′,6′-diacetyl-2′,7′-dichloro-5-carboxyfluoresceinFluorescence polarization, pH sensing, cellular imaging rsc.org
Cyanine DyesFmoc-Lys(Cy5)-OHNear-infrared (NIR) imaging, in vivo studies chempep.com
FITCFmoc-Lys(5-FITC)-OHLabeling of amines for protein/peptide tracking medchemexpress.com

Biotinylation, the attachment of a biotin (B1667282) molecule, is a cornerstone technique in biochemistry for detecting and isolating proteins and peptides. The extraordinarily high affinity between biotin and streptavidin (or avidin) forms the basis of numerous assays and purification methods. issuu.comissuu.com Incorporating this compound into a peptide allows for the precise, site-specific attachment of a biotin tag. nih.gov Following Mmt deprotection on the resin, a biotin derivative (e.g., biotin-NHS ester or a carboxylated version for amide coupling) is added to modify the lysine side chain. chempep.comnih.gov This creates a biotinylated peptide that can be used as a probe to study peptide-protein interactions or for affinity-based purification from complex biological samples. chempep.comissuu.com The use of a D-lysine residue also ensures that the tag itself is part of a proteolytically resistant structure.

Common Affinity Tags and Their Lysine Derivatives

Affinity TagLysine Derivative for SynthesisBinding PartnerPrimary UseReference
BiotinFmoc-D-Lys(Biotin)-OHStreptavidin/AvidinAffinity purification, Western blotting, ELISA issuu.comsigmaaldrich.com
DesthiobiotinFmoc-Lys(Desthiobiotin)-OHStreptavidin/AvidinAffinity purification with milder elution issuu.comissuu.com

Peptides capable of binding metal ions are of great interest for medical imaging (e.g., PET and SPECT), radiotherapy, and as metalloenzyme inhibitors. core.ac.ukgoogle.com this compound provides a convenient scaffold for incorporating metal-chelating moieties into a peptide sequence. After selective deprotection of the Mmt group, a chelating agent such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to the lysine side chain. researchgate.net This allows the resulting peptide to stably coordinate diagnostic or therapeutic radioisotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu). core.ac.uk Alternatively, chelating structures can be built to coordinate with therapeutic metal complexes, such as platinum(II), to create targeted anticancer agents. researchgate.net The solid-phase approach ensures a homogenous product where the chelator is positioned away from the peptide's primary recognition sequence, preserving its targeting ability. researchgate.net

Examples of Chelating Moieties for Peptide Conjugation

Chelating MoietyTypical Metal Ion(s)ApplicationReference
DOTA (and its derivatives)⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu, Gd³⁺PET/SPECT Imaging, Radiotherapy, MRI Contrast Agents core.ac.ukresearchgate.net
CyclamCu²⁺, Ni²⁺Sensing, Catalysis rsc.org
bis(2-pyridylmethyl)glycinePt²⁺, Re, TcTherapeutic metal complexes researchgate.net

Attachment of Biotin and Affinity Tags

Development of Peptide-Drug Conjugates (PDCs) and Targeted Delivery Systems

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics designed to deliver a potent cytotoxic agent specifically to diseased cells, such as cancer cells, thereby minimizing off-target toxicity. medchemexpress.com This approach relies on a peptide that recognizes and binds to a receptor overexpressed on the target cell surface. This compound is a valuable component in the synthesis of such complex molecules, providing both a specific conjugation site for the drug payload and enhanced stability for the peptide carrier. chempep.com

The construction of a PDC involves three components: the targeting peptide, the cytotoxic drug, and a chemical linker that connects them. The linker is critical, as it must be stable in circulation but often designed to be cleaved upon internalization into the target cell to release the active drug. The ε-amino group of a lysine residue is a common attachment point for these linkers. nih.gov By using this compound in the peptide synthesis, a single, defined site is created for linker conjugation. medchemexpress.comnih.gov After Mmt removal, a linker with a reactive group (e.g., an activated carboxyl group) can be coupled to the lysine side chain. The other end of the linker is then attached to the drug molecule, completing the PDC assembly. This precise control over the conjugation site is essential for producing a homogenous therapeutic agent with predictable properties.

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases in the bloodstream, leading to a short half-life and poor bioavailability. mdpi.comnih.gov One of the most effective strategies to overcome this is the incorporation of non-natural D-amino acids into the peptide sequence. mdpi.commdpi.com Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, such as the D-lysine provided by this compound, disrupts the natural L-conformation of the peptide backbone at that position. mdpi.com This makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, significantly increasing the peptide's stability and circulation time in vivo. mdpi.comnih.gov This enhanced stability is crucial for ensuring that a peptide-based probe or drug conjugate can reach its target tissue in sufficient concentration to be effective.

Linker Chemistry for Therapeutic Agent Attachment

Research Applications in Proteomics and Chemical Tools

The unique architecture of this compound makes it particularly suitable for developing sophisticated tools for proteomics research and chemical biology. The ability to unmask the lysine's side-chain amine on-demand allows for the introduction of reporter groups, affinity tags, or other molecular entities at a specific position within a peptide sequence. This has led to its use in creating a variety of customized peptides for studying biological systems.

Synthesis of Peptide-Immobilized Supports (e.g., Magnetic Beads)

A significant application of this compound and its analogs, such as Fmoc-L-Lys(Mtt)-OH, is in the preparation of peptide-immobilized solid supports, most notably magnetic beads. These functionalized beads are powerful tools for affinity purification, immunoassays, and diagnostic assays. The synthesis leverages the orthogonal nature of the Mmt/Mtt group to create a stable, covalent linkage between the peptide and the bead.

The general process involves standard Fmoc-based solid-phase peptide synthesis (SPPS) where the peptide is assembled on an amino-functionalized magnetic bead support. A lysine derivative with a side-chain protecting group like Mmt or the closely related methyltrityl (Mtt) is incorporated at a desired position. google.commdpi.com After the full peptide chain is synthesized, the N-terminal Fmoc group is typically removed and acetylated to yield a neutral terminus. google.com The key step is the selective deprotection of the Mmt/Mtt group from the lysine side-chain using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). google.commdpi.commdpi.com This exposes the primary amine on the lysine side-chain, which can then be used to immobilize the peptide onto the support or to attach other molecules.

For instance, in the development of a chromophore-based peptide reactivity assay for skin sensitization, researchers synthesized lysine-immobilized magnetic beads. google.commdpi.com They utilized Fmoc-Lys(Mtt)-OH, coupling it directly to PEG-NH2 magnetic beads. google.com The selective removal of the Mtt group was crucial for the subsequent steps of the assay. google.commdpi.com

Below is a table summarizing a typical workflow for the synthesis of peptide-immobilized magnetic beads using an Mtt-protected lysine derivative, a process directly analogous to one using this compound.

StepProcedureReagents/ConditionsPurpose
1. Resin Swelling & Linker CouplingSwell amino-functionalized magnetic beads and couple a suitable linker.DMSO or DMFPrepares the solid support for peptide synthesis.
2. Peptide SynthesisAssemble the peptide chain using standard Fmoc-SPPS. Incorporate this compound at the desired position.Fmoc-amino acids, HBTU, HOBt, DIPEAElongates the peptide chain on the bead surface.
3. N-Terminal CappingRemove the final N-terminal Fmoc group and acetylate the free amine.20% Piperidine (B6355638) in DMF; Acetic anhydride (B1165640) in DMSOPrevents unwanted side reactions at the N-terminus. google.com
4. Selective Side-Chain DeprotectionRemove the Mmt protecting group from the lysine side-chain.1-2% TFA in DCMExposes the ε-amino group for immobilization or further functionalization.
5. WashingThoroughly wash the beads to remove reagents.DCM, DMSOPurifies the functionalized magnetic beads. google.com

This method yields peptide-functionalized magnetic beads with the peptide of interest covalently attached via a stable amide bond, ready for use in various downstream applications.

Creation of Peptide-Based Biosensors and Catalysts

The versatility of this compound extends to the creation of sophisticated peptide-based biosensors and catalysts. The core principle remains the selective deprotection of the lysine side-chain, which serves as a handle to attach functional moieties like fluorophores, quenchers, or catalytic groups.

In the realm of biosensors, this approach is used to construct probes for detecting enzyme activity or specific biomolecules. For example, a peptide substrate for a protease can be synthesized with a fluorophore on one side of the cleavage site and a quencher on the other. By incorporating a lysine residue protected with an Mmt group, a fluorescent dye can be specifically attached to its side-chain after selective deprotection. This strategy is essential for creating Förster Resonance Energy Transfer (FRET) probes. The use of Fmoc-protected lysine derivatives with orthogonal protection is a well-established method for the synthesis of such labeled peptides for biosensing applications. sigmaaldrich.combeilstein-journals.org

Similarly, branched peptides, which can mimic complex epitopes or serve as scaffolds for presenting multiple functional groups, are readily synthesized using this compound. After assembling the main peptide chain, the Mmt group on a lysine residue can be removed to allow for the synthesis of a second peptide chain from the lysine side-chain, creating a branched structure. This has been applied in developing peptide microarrays with enhanced binding affinity and specificity by presenting multiple copies of an epitope. cnr.it

The creation of peptide-based catalysts also benefits from this methodology. A catalytic group can be precisely positioned within a peptide scaffold by attaching it to the side-chain of a deprotected lysine residue. This allows for the rational design of synthetic enzymes where the peptide backbone provides a specific conformation to orient the catalytic group for optimal activity.

The table below outlines examples of how the selective functionalization enabled by this compound and its analogs contributes to the development of chemical tools.

Tool TypeApplicationRole of this compoundExample Finding
Peptide-Based Biosensor Allergen DetectionAllows site-specific immobilization and controlled orientation of peptide epitopes on a biosensor surface. cnr.itBranched and tandem peptide epitopes of the allergen alpha-lactalbumin showed significantly enhanced IgE-binding capacity on microarrays compared to linear peptides. cnr.it
FRET Probe Enzyme Activity AssayEnables the specific attachment of a fluorophore or quencher to the lysine side-chain within a peptide substrate. sigmaaldrich.comThe use of Fmoc-Lys(Dabcyl)-OH allows for the introduction of a quencher group at a specific internal position of a peptide substrate for FRET-based assays. sigmaaldrich.com
Branched Peptide Ligand Protein-Protein Interaction StudiesServes as the branching point for synthesizing multiple peptide chains on a single lysine core to mimic multivalent binding. kohan.com.twchapman.eduBranched variants of the HIV-1 epitope gp41659–671 were successfully synthesized using Lys(Mmt) deprotection, achieving purities of 79%. kohan.com.tw
Targeted Fluorescent Probe TheranosticsFacilitates the attachment of fluorescent tags to ligand peptides for targeted imaging and therapy. beilstein-journals.orgA strategy using an orthogonally protected lysine was developed for the solid-phase synthesis of ligand-targeted fluorescent-labeled chelating peptide conjugates. beilstein-journals.org

Advanced Research Frontiers and Methodological Considerations

Role of Fmoc-D-Lys(Mmt)-OH in Automated Solid-Phase Peptide Synthesis (SPPS)

The strategic incorporation of this compound into automated Solid-Phase Peptide Synthesis (SPPS) protocols provides a versatile tool for creating complex peptide architectures. The key to its utility lies in the orthogonal nature of the Mmt (monomethoxytrityl) protecting group relative to the standard Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butyl (tBu) protecting groups used in most automated synthesizers. iris-biotech.depeptide.comresearchgate.net This orthogonality allows for the selective deprotection of the lysine (B10760008) side-chain amine while the peptide remains anchored to the solid support and other side-chain protecting groups are intact. researchgate.net This enables on-resin modifications such as branching, cyclization, and the attachment of various labels. aurigeneservices.comspringernature.com

High-Throughput Synthesis of Peptide Libraries

The use of this compound is particularly advantageous in the high-throughput synthesis of peptide libraries for drug discovery and other applications. nih.gov Automated synthesizers can be programmed to perform the selective Mmt deprotection and subsequent on-resin modification steps in a parallel or sequential manner, allowing for the rapid generation of a large number of unique peptide analogues. springernature.comnih.gov

This capability is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a peptide sequence to identify key residues for biological activity. By incorporating this compound at specific positions, researchers can create libraries of peptides with diverse side-chain functionalities, including biotinylation for affinity purification, attachment of fluorescent probes for imaging, or the introduction of non-proteinogenic amino acids. beilstein-journals.orgrsc.org The automated nature of the process ensures reproducibility and reduces the manual labor required for synthesizing large and complex peptide libraries. nih.gov

Analytical Characterization of Peptides Synthesized with this compound

Thorough analytical characterization is essential to confirm the successful synthesis and purity of peptides containing the Mmt-protected lysine residue. A combination of spectroscopic and chromatographic techniques is employed to monitor the efficiency of deprotection steps and to assess the purity of the final modified peptide.

Spectroscopic Monitoring of Deprotection Efficiency (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a valuable tool for real-time monitoring of deprotection steps during SPPS. The Fmoc group exhibits a strong UV absorbance, which is utilized in automated synthesizers to monitor the completion of the Fmoc deprotection step. nih.govtec5usa.com Similarly, the Mmt cation released during the acidic deprotection of the lysine side chain has a characteristic absorbance in the visible region (around 470 nm), which can be used to monitor the progress of its removal. researchgate.net

However, it has been noted that the absorbance of the Mmt carbocation is only about twice that of the trityl (Trt) cation, which can be released from other protecting groups or the resin itself. researchgate.net This can make UV monitoring at 470 nm less reliable, especially towards the end of the deprotection when the concentration of the Mmt cation is low. researchgate.net Therefore, while UV-Vis spectroscopy provides a useful qualitative indication of deprotection, it is often supplemented with other analytical techniques for quantitative assessment.

Chromatographic Purity Assessment of Modified Peptides (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. peptide.comresearchgate.netnih.gov Following cleavage from the solid support and global deprotection, the crude peptide is analyzed by RP-HPLC to separate the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions.

The purity of the peptide is determined by integrating the peak area of the desired product relative to the total peak area of all components in the chromatogram. peptide.com For peptides synthesized using this compound, RP-HPLC is crucial for confirming the successful removal of the Mmt group and the subsequent modification of the lysine side chain. The modified peptide will have a different retention time compared to the unmodified precursor, providing clear evidence of a successful reaction. mdpi.comresearchgate.net The identity of the purified peptide is then typically confirmed by mass spectrometry. peptide.com

Table 2: Analytical Techniques for Characterizing Peptides with this compound

TechniquePurposeInformation Obtained
UV-Vis SpectroscopyMonitoring deprotection efficiencyQualitative real-time monitoring of Fmoc and Mmt group removal. researchgate.netnih.govtec5usa.com
RP-HPLCPurity assessment and reaction monitoringQuantitative purity of the final peptide; separation of modified from unmodified peptides. peptide.comresearchgate.netnih.gov
Mass SpectrometryIdentity confirmationVerification of the molecular weight of the synthesized peptide. peptide.com

Emerging Trends in Orthogonal Protecting Group Development

The field of peptide synthesis is continually evolving, with a significant focus on the development of new orthogonal protecting groups to expand the complexity of achievable peptide structures. sigmaaldrich.comcsic.espeptide.com The success of the Fmoc/tBu strategy, which is a bis-orthogonal system, has paved the way for the development of tri- and even tetra-orthogonal protection schemes. csic.esresearchgate.netacs.org

Emerging trends include the development of protecting groups that are labile to specific enzymatic or photolytic conditions, offering even greater selectivity in their removal. researchgate.net For instance, the use of photolabile linkers and protecting groups allows for cleavage under UV light, which is orthogonal to the acid- and base-labile groups commonly used in SPPS. researchgate.net

Furthermore, research is ongoing to refine the existing protecting groups to improve their stability and cleavage characteristics. This includes the development of novel trityl-based protecting groups with varying degrees of acid lability, allowing for more precise control over their selective removal. peptide.com The development of "safety-catch" linkers, which are stable until activated by a specific chemical reaction, also represents a significant advancement in orthogonal strategies. researchgate.net These innovations continue to push the boundaries of what is possible in peptide synthesis, enabling the creation of increasingly complex and functional peptide-based molecules for a wide range of applications. csic.esub.edu

Novel Protecting Groups for Lysine Side Chains

While the Mmt group, cleavable under mildly acidic conditions, offers a degree of orthogonality, the quest for enhanced selectivity and milder deprotection conditions has spurred the development of novel protecting groups for the lysine side chain. iris-biotech.deiris-biotech.de The limitations of traditional groups, including potential scrambling and the incompatibility of acid-labile groups like Mmt with highly acid-sensitive resins, have been a driving force in this research. iris-biotech.de

One major area of innovation involves hydrazinolysis-labile protecting groups. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered analogue, isovaleroyl-Dde (ivDde), have been widely adopted. iris-biotech.dersc.org These groups are stable to the piperidine (B6355638) solutions used for Fmoc group removal and to trifluoroacetic acid (TFA), offering a distinct orthogonal set. iris-biotech.de However, Dde can be prone to migration to other free amino groups, a phenomenon known as "scrambling," especially in longer peptide sequences. iris-biotech.de While ivDde is more robust against piperidine and less likely to migrate, its complete removal can be challenging in certain sequences. iris-biotech.de

More recent developments have introduced dimethylbarbituric acid (Dmb) based protecting groups, such as MeDmb, EtDmb, and ivDmb. iris-biotech.de Research comparing these with Dde and ivDde has shown that the ivDmb building block can lead to significantly better crude peptide yield and purity, with a lower incidence of incompletely deprotected peptide. iris-biotech.de This suggests that for complex syntheses where scrambling is a concern, ivDmb may offer a superior alternative to ivDde. iris-biotech.de

Another class of protecting groups gaining traction are those that can be removed under different, highly specific conditions. For instance, the p-nitrobenzyloxycarbonyl (pNZ) group offers semi-permanent protection for the lysine side chain and can be selectively removed using SnCl₂/HCl in DMF. iris-biotech.de This provides an additional layer of orthogonality, preventing undesired α-Fmoc removal during solid-phase peptide synthesis (SPPS). iris-biotech.de Similarly, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, provides another orthogonal dimension, crucial for the synthesis of branched or cyclic peptides. rsc.orgub.edu

The development of these novel protecting groups reflects a continuous effort to refine the tools available for peptide synthesis, aiming for greater efficiency, higher purity of the final product, and the ability to construct increasingly complex and modified peptide structures.

Table 1: Comparison of Selected Lysine Side Chain Protecting Groups

Protecting GroupAbbreviationDeprotection ConditionsKey Features & Considerations
MonomethoxytritylMmt1% TFA in DCMMildly acid-labile; incompatible with highly acid-sensitive resins. iris-biotech.deiris-biotech.de
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFHydrazinolysis-labile; prone to scrambling. iris-biotech.de
Isovaleroyl-DdeivDde2% Hydrazine in DMFMore stable than Dde, but can be difficult to remove completely. iris-biotech.de
Isovaleroyl-dimethylbarbituric acidivDmbHydrazinolysisOffers improved yield and purity over ivDde in some cases. iris-biotech.de
p-NitrobenzyloxycarbonylpNZSnCl₂/HCl in DMFSemi-permanent protection; offers an additional orthogonal set. iris-biotech.de
AllyloxycarbonylAllocPd(PPh₃)₄/ScavengerOrthogonal to both acid- and base-labile groups. rsc.orgub.edu

Multi-Orthogonal Protection Strategies in Complex Systems

The synthesis of complex peptides, such as those with multiple disulfide bonds, branches, or other modifications, necessitates the use of multi-orthogonal protection strategies. jocpr.comub.educsic.es Orthogonality in this context refers to the ability to selectively remove different protecting groups in any desired order without affecting others, using distinct chemical conditions. iris-biotech.dejocpr.com The combination of Fmoc for α-amino protection and tert-butyl (tBu) based groups for side-chain protection is a classic example of a two-dimensional orthogonal strategy. iris-biotech.decsic.es

The introduction of a third or even fourth dimension of orthogonality is crucial for constructing more intricate molecular architectures. csic.es This is where a building block like this compound becomes particularly valuable. The Mmt group can be selectively removed with dilute TFA, leaving Fmoc and tBu groups intact, allowing for specific modification at the lysine side chain. iris-biotech.denih.govgoogle.com This strategy is frequently employed in the synthesis of branched peptides, where the lysine side chain serves as the branching point. rsc.org

A prime example of a multi-orthogonal approach is in the synthesis of peptides with multiple disulfide bonds. biotage.commdpi.com For instance, a combination of Mmt, acetamidomethyl (Acm), and S-trityl (Trt) or a sulfenyl-type (STmp) protecting group for different cysteine residues allows for the sequential and regioselective formation of disulfide bridges. biotage.com The order of deprotection is critical, as the conditions for removing one group must not affect the others. biotage.com For example, the conditions for Acm removal could potentially oxidize a deprotected cysteine that was formerly protected by Mmt, leading to undesired disulfide scrambling. biotage.com

The development of "safety-catch" linkers and protecting groups has introduced a fourth dimension to these strategies. csic.es These groups are stable to the standard deprotection conditions used throughout the synthesis and are only rendered labile after a specific chemical activation step at the end of the process. csic.es

Challenges and Future Perspectives in the Utilization of Fmoc D Lys Mmt Oh

Overcoming Synthetic Difficulties in Incorporating Fmoc-D-Lys(Mmt)-OH

The successful incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) can be hindered by several factors, primarily related to coupling efficiency and peptide aggregation.

Coupling Efficiency: The extreme acid sensitivity of the Mmt group necessitates the use of mild coupling conditions to prevent its premature cleavage. Base-mediated coupling methods, such as those employing PyBOP®/DIPEA, are often recommended. However, even with optimized coupling reagents, the inherent steric bulk of the Mmt group and the D-configuration of the amino acid can present challenges. In some cases, inefficient coupling has been observed with similarly bulky protected amino acids, necessitating repeated or longer coupling times to ensure complete reaction. researchgate.net To address this, strategies such as using more efficient activation reagents like HATU or employing microwave-enhanced SPPS can be beneficial. researchgate.netkohan.com.tw Microwave energy has been shown to accelerate reaction kinetics, potentially improving coupling efficiency for sterically hindered amino acids. kohan.com.tw

Peptide Aggregation: A significant challenge in SPPS, particularly when synthesizing long or hydrophobic sequences, is the aggregation of peptide chains on the solid support. peptide.comrsc.org This phenomenon can physically block reactive sites, leading to incomplete coupling and deprotection steps. peptide.comsemanticscholar.org The inclusion of D-amino acids can sometimes contribute to or alter aggregation behavior. rsc.org Several strategies have been developed to mitigate aggregation:

Resin Selection: Utilizing resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG) like NovaPEG or TentaGel, can help to solvate the growing peptide chains more effectively and disrupt inter-chain hydrogen bonding. peptide.comresearchgate.net Low-substitution resins are also beneficial as they increase the distance between peptide chains. peptide.com

Solvent Choice: The use of solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts or detergents can help to disrupt secondary structure formation and improve solubility. peptide.com

Backbone Protection: The incorporation of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), at strategic intervals can effectively prevent the hydrogen bonding that leads to aggregation. peptide.com

A summary of common synthetic difficulties and mitigation strategies is presented in Table 1.

Synthetic DifficultyCauseMitigation StrategyReference
Poor Coupling EfficiencySteric hindrance from the bulky Mmt group; extreme acid lability of Mmt group requiring mild conditions.Use of efficient, base-mediated coupling reagents (e.g., PyBOP®, HATU); extended coupling times; microwave-assisted synthesis. researchgate.netkohan.com.tw
Peptide AggregationInter-chain hydrogen bonding, especially in hydrophobic sequences or those containing D-amino acids.Use of PEG-based or low-substitution resins; employing solvents like NMP; introduction of backbone-protecting groups (e.g., Hmb). peptide.comrsc.org
Premature Mmt CleavageHigh acid sensitivity of the Mmt group.Strict avoidance of acidic conditions during coupling; use of non-acidic activators. researchgate.net

Addressing Potential Side Reactions During Deprotection and Derivatization

The deprotection of the Mmt group and subsequent derivatization of the lysine (B10760008) side-chain are critical steps where side reactions can occur, compromising the purity and yield of the final peptide.

Mmt Cation Scavenging: The primary challenge during the selective deprotection of the Mmt group is the management of the released 4-methoxytrityl cation. This electrophilic species can react with nucleophilic amino acid side chains present in the peptide sequence, such as tryptophan and cysteine, leading to undesired modifications. sigmaaldrich.com To prevent this, the addition of "scavengers" to the deprotection cocktail is essential. Triisopropylsilane (B1312306) (TIS) is a commonly used scavenger that effectively quenches the trityl cation. cem.com The deprotection is typically achieved using a mild solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) containing a scavenger. cem.com An even milder condition using acetic acid/trifluoroethanol/DCM (1:2:7) can also be employed, which is particularly useful when other acid-sensitive groups are present. researchgate.net

Aspartimide Formation: A common side reaction in Fmoc-based SPPS is the formation of aspartimide, especially in sequences containing Asp-Gly or Asp-Ser. peptide.com This can be exacerbated by the use of certain bases for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is sometimes used to overcome aggregation. peptide.com The resulting aspartimide can lead to a mixture of α- and β-coupled peptides. peptide.com While this is a general issue in SPPS, care must be taken during the synthesis of peptides containing both aspartic acid and this compound. Using HOBt in the piperidine (B6355638) deprotection solution can help suppress this side reaction. peptide.com

Side Reactions During Derivatization: Following Mmt deprotection, the newly liberated ε-amino group of the D-lysine is ready for derivatization. The conditions for this subsequent coupling reaction must be chosen carefully to avoid side reactions. For example, if the derivatization involves another acylation step, there is a risk of acylating other nucleophilic side chains if they are not adequately protected. Furthermore, incomplete derivatization can lead to a heterogeneous product mixture. Monitoring the reaction completion using tests like the ninhydrin (B49086) test is crucial. rsc.org

Table 2 outlines key side reactions and their prevention methods.

Side ReactionStepCausePrevention MethodReference
Alkylation of Trp/CysMmt DeprotectionReaction with electrophilic Mmt cation.Addition of scavengers (e.g., TIS, TES) to the deprotection cocktail. sigmaaldrich.comcem.com
Aspartimide FormationFmoc DeprotectionBase-catalyzed cyclization of aspartyl residues.Avoid strong bases like DBU if possible; add HOBt to the piperidine solution. peptide.com
Incomplete DerivatizationSide-chain DerivatizationSteric hindrance or poor reactivity of the attached moiety.Use of appropriate coupling reagents and reaction conditions; monitor reaction completion. rsc.org
EpimerizationCoupling/DeprotectionBase-catalyzed α-carbon proton abstraction, especially at C-terminal Cys. While less common for Lys, it is a known risk in SPPS.Use of specific bases like 4-methylpiperidine (B120128) and additives like OxymaPure. csic.es

Expanding the Scope of this compound in Material Science and Nanotechnology

The unique properties of peptides, combined with the versatility of this compound, are paving the way for novel applications in material science and nanotechnology. The ability to introduce specific functionalities at precise locations within a peptide sequence is key to designing advanced materials.

Self-Assembling Materials: Fmoc-protected amino acids and short peptides have a known propensity for self-assembly into ordered nanostructures like hydrogels, nanofibers, and nanotubes. nih.govnih.govacs.org The Fmoc group itself provides a significant driving force for assembly through π-stacking and hydrophobic interactions. nih.govacs.org By incorporating this compound, it is possible to create self-assembling systems where, after Mmt deprotection, the lysine side-chain can be functionalized. This allows for the creation of "smart" biomaterials that can respond to stimuli or be used for controlled drug release. For example, a hydrogel could be functionalized with targeting ligands or therapeutic agents after its formation.

Functionalization of Nanoparticles: Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical and electronic properties. nih.gov this compound is a valuable tool for the synthesis of peptides used to functionalize these nanoparticles. Peptides can be designed to control the assembly of AuNPs or to present specific ligands on their surface. nih.gov In one approach, a peptide containing this compound can be synthesized and attached to an AuNP. Subsequent removal of the Mmt group allows for the site-specific attachment of imaging agents (e.g., PET agents like 64Cu-DOTA) or fluorescent dyes, creating multifunctional nanoparticle probes for diagnostics and imaging. nih.govnih.gov The use of the D-isomer enhances the stability of the peptide coating against enzymatic degradation in biological environments.

Future Directions in Peptide Therapeutics and Diagnostic Applications

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their therapeutic potential by increasing their resistance to proteolytic degradation. frontiersin.orgnih.gov this compound is instrumental in this field, allowing for the creation of stable, long-lasting peptide drugs with complex structures.

Enhanced Proteolytic Stability: Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic utility. Replacing key L-amino acids with their D-enantiomers can significantly increase a peptide's half-life. frontiersin.org Studies have shown that peptides containing D-amino acids exhibit remarkable stability in human serum and against specific enzymes like trypsin. frontiersin.orgnih.gov This enhanced stability is crucial for the development of peptide-based drugs that can be administered less frequently.

Targeted Drug Delivery and Theranostics: The ability to selectively derivatize the lysine side chain using this compound is being exploited to create sophisticated drug delivery systems and theranostic agents. Peptides can be designed to target specific cell surface receptors, such as those overexpressed on cancer cells (e.g., Prostate-Specific Membrane Antigen, PSMA). frontiersin.org By using this compound, a targeting peptide can be synthesized, and after Mmt deprotection, a cytotoxic drug, a radioisotope for imaging, or a chelating agent can be attached. nih.govfrontiersin.org This creates a single molecule capable of both diagnosing and treating a disease, a concept known as theranostics. The D-lysine component ensures that the construct remains stable long enough to reach its target.

Development of Peptide-Based Diagnostics: Beyond therapeutics, this compound is valuable in the development of robust diagnostic tools. Peptide-based capture agents are being developed as alternatives to antibodies for detecting specific proteins. caltech.edu These agents require high stability and specificity. By using this compound, multivalent and branched peptide structures can be synthesized. caltech.edu These structures can exhibit increased affinity and selectivity for their targets. The D-amino acid provides the necessary stability for use in diagnostic assays, which may involve exposure to complex biological samples.

Table 3 summarizes the stability of peptides with L- vs D-amino acid substitutions.

Peptide ModificationObserved StabilityImplicationReference
All L-amino acid peptide (Parental)Rapidly degraded by proteases in serum or by specific enzymes like trypsin.Limited in vivo half-life and therapeutic potential. frontiersin.org
Substitution of L-Lys and L-Arg with D-Lys and D-ArgShowed the highest resistance to trypsin, with 15% remaining after 18 hours.Significantly improved stability against enzymatic degradation. frontiersin.org
Addition of D-amino acids to peptide terminiAlmost completely resistant to degradation in human serum.Flanking modifications can protect the core peptide sequence.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for incorporating Fmoc-D-Lys(Mmt)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically used in Fmoc-based SPPS. The Mmt (4-methyltrityl) group protects the ε-amino side chain of lysine, which is acid-labile. During synthesis, the Fmoc group is removed with 20% piperidine in DMF, while the Mmt group remains intact. Final cleavage from the resin and Mmt deprotection require a strong acid like TFA (95%) with scavengers (e.g., TIPS, water) to minimize side reactions. Purity should be verified via HPLC (≥98%) and TLC .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural validation involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and Mmt/Fmoc group presence.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • HPLC analysis to assess purity (≥98%) and detect diastereomers or impurities. Cross-referencing with commercial standards (e.g., Novabiochem®) ensures accuracy .

Q. What storage conditions are required to maintain this compound stability?

  • Methodological Answer : Store at -20°C in a desiccator to prevent moisture absorption and degradation. For long-term storage (>6 months), keep at -80°C under inert gas (argon/nitrogen). Prior to use, equilibrate to room temperature in a dry environment to avoid condensation .

Advanced Research Questions

Q. How can acid sensitivity of the Mmt group be managed during peptide assembly?

  • Methodological Answer : The Mmt group’s acid lability necessitates careful handling:

  • Use mild acidic conditions (e.g., 1% TFA in DCM) for partial deprotection if intermediate modifications are required.
  • Optimize cleavage time (30–90 minutes) and scavenger ratios (e.g., TIPS:H₂O = 95:2.5:2.5) to prevent side-chain modifications. Monitor via LC-MS to detect premature deprotection .

Q. What strategies resolve racemization issues during coupling of this compound in chiral peptide sequences?

  • Methodological Answer : Racemization risks arise during prolonged coupling steps. Mitigation includes:

  • Using low-temperature coupling (0–4°C) with activators like HATU or PyAOP.
  • Limiting reaction time to <2 hours and maintaining a pH <7.
  • Post-synthesis analysis via chiral HPLC or circular dichroism (CD) to confirm D-configuration retention .

Q. How can conflicting purity data (e.g., HPLC vs. TLC) be reconciled for this compound batches?

  • Methodological Answer : Discrepancies may arise from detection limits or matrix interference. Resolve by:

  • Orthogonal validation : Combine HPLC (UV detection at 254 nm) with MS for impurity identification.
  • Ion-pair chromatography for polar byproducts not resolved by standard HPLC methods.
  • Quantify trace impurities via NMR integration (e.g., residual solvents or diastereomers) .

Q. What are the applications of this compound in designing stimuli-responsive peptide hydrogels?

  • Methodological Answer : The Mmt group enables pH-sensitive hydrogel formation. Post-deprotection, the exposed ε-amino group facilitates crosslinking via:

  • Enzymatic conjugation (e.g., transglutaminase).
  • Click chemistry (e.g., azide-alkyne cycloaddition) after functionalizing with azide/alkyne handles.
    Applications include drug delivery systems and 3D cell culture scaffolds. Rheology and TEM validate hydrogel nanostructure .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying temperatures and humidity levels?

  • Methodological Answer :

  • Accelerated stability testing : Store aliquots at 25°C/60% RH, 4°C, and -20°C. Analyze samples at 0, 1, 3, and 6 months via HPLC and TLC.
  • Kinetic modeling : Use the Arrhenius equation to predict degradation rates. Monitor for hydrolysis (via MS) or Fmoc/Mmt group loss (via NMR) .

Q. What statistical methods are appropriate for analyzing peptide yield variability when using this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize coupling efficiency (factors: temperature, activator, solvent).
  • ANOVA to identify significant variables (p <0.05).
  • Multivariate regression to model yield as a function of reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.